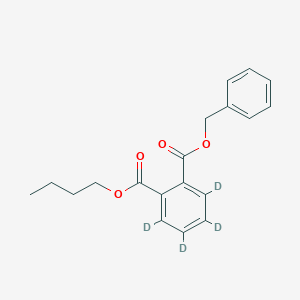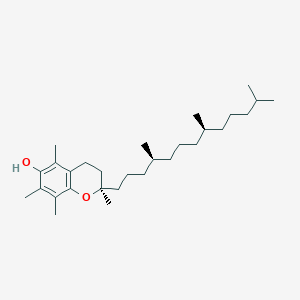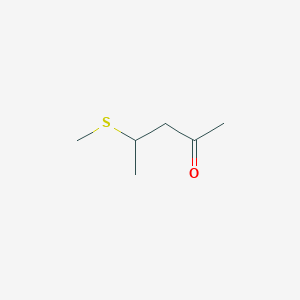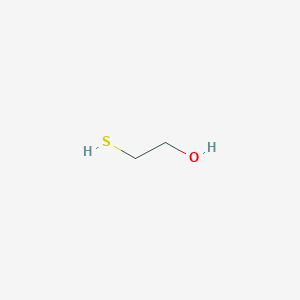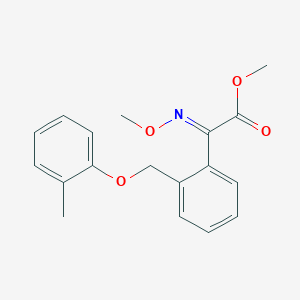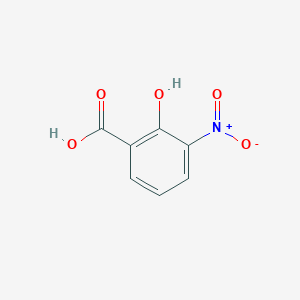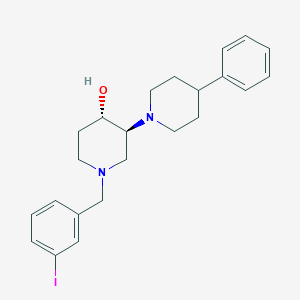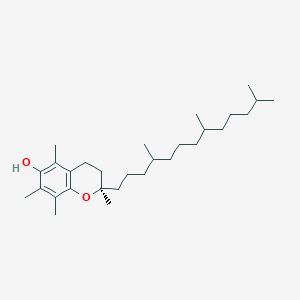
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid function. This structure suggests that the compound could be of interest in the synthesis of peptides or as an intermediate in organic synthesis, particularly due to the presence of the protective tert-butoxycarbonyl group.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl-protected amino acid derivatives has been reported in the literature. For instance, a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, which involves esterification with tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar protective group, has been achieved with an 82% yield using sodium iodoacetate under alkaline conditions . These methods could potentially be adapted for the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid would be characterized by the presence of a benzene ring substituted with electron-withdrawing trifluoromethyl and carboxylic acid groups, which could affect the reactivity of the amino group. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions .
Chemical Reactions Analysis
The tert-butoxycarbonyl-protected amino group in the compound is likely to be involved in chemical reactions typical of amino acids, such as peptide bond formation. The presence of the carboxylic acid group also allows for the formation of esters or amides, which could be useful in further synthetic applications. The trifluoromethyl group could potentially influence the reactivity and acidity of the adjacent carboxylic acid, making it a unique moiety in synthetic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid are not provided, related compounds with tert-butoxycarbonyl-protected amino groups and carboxylic acid functions typically exhibit properties that are influenced by these functional groups. The tert-butoxycarbonyl group increases steric bulk and can affect solubility and reactivity, while the carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding . The trifluoromethyl group is known to be lipophilic and can also affect the acidity of adjacent protons .
Applications De Recherche Scientifique
Applications in Peptide Synthesis and Inhibitor Development
- SARS-CoV Protease Inhibitors: A study demonstrated the synthesis of trifluoromethyl-β-amino alcohol derivatives from Cbz-l-Glu-OH, where the key step involved the introduction of the trifluoromethyl group. These compounds were then used to create tri- and tetra-glutamic acid and glutamine peptides possessing a CF3-ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
Advances in Organic Synthesis Techniques
- Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates: Research described the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, indicating the versatility of the tert-butoxycarbonyl amino group in synthesizing complex organic molecules (Koseki et al., 2011).
Improvements in Deprotection Methods
- Selective Deprotection of N-Boc: A method was developed for the more selective removal of the tert-butoxycarbonyl group, a common protective group in peptide synthesis, by dilution with acetic acid or a mixture of phenol and p-cresol, enhancing the selectivity and efficiency of deprotection steps in synthetic processes (Bodanszky & Bodanszky, 2009).
Synthesis of Peptide Amides
- Solid-Phase Synthesis of C-terminal Peptide Amides: Several N-protected aminomethylbenzoic acids, including those protected by tert-butoxycarbonyl, were prepared for the solid-phase synthesis of peptide amides under mild conditions, illustrating the role of tert-butoxycarbonyl derivatives in facilitating peptide synthesis (Hammer et al., 2009).
Catalysis and Chemical Transformations
- N-tert-Butoxycarbonylation of Amines: The heteropoly acid H3PW12O40 was used as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the application of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid derivatives in the modification of amines for synthetic purposes (Heydari et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for protection of amines .
Mode of Action
The boc group in the compound is known to protect amines during chemical reactions . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The boc group plays a significant role in the synthesis of complex organic molecules, affecting various biochemical pathways .
Result of Action
The presence of the boc group can influence the chemical behavior of the compound, affecting its interaction with other molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the introduction of the Boc group into organic compounds using flow microreactor systems is influenced by the reaction conditions .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGJIKDGSCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567274 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
141940-29-6 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




